(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Description
The compound “(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” is a complex organic molecule that features multiple functional groups, including a bromine atom, a furan ring, and an oxazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO5/c1-16-5-2-6-19(13-16)28-11-4-12-29-21-9-8-18(25)14-17(21)15-20-24(27)31-23(26-20)22-7-3-10-30-22/h2-3,5-10,13-15H,4,11-12H2,1H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSDRKOOTQRQQX-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Br)C=C3C(=O)OC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)OC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve coupling reactions.
Final assembly: The various fragments are then combined under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while substitution could introduce new functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as anti-inflammatory or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. For example, if it acts as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[[5-chloro-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
- (4E)-4-[[5-fluoro-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Uniqueness
The uniqueness of “(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” might lie in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
